molecular formula C8H14ClFN2O2S B2658843 2-(4-Cyanopiperidin-4-yl)ethanesulfonyl fluoride;hydrochloride CAS No. 2361645-40-9

2-(4-Cyanopiperidin-4-yl)ethanesulfonyl fluoride;hydrochloride

Cat. No.: B2658843
CAS No.: 2361645-40-9
M. Wt: 256.72
InChI Key: BEFBRGYLYHIZTE-UHFFFAOYSA-N
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Description

2-(4-Cyanopiperidin-4-yl)ethanesulfonyl fluoride;hydrochloride is a chemical compound with the molecular formula C8H13FN2O2S·HCl. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. The compound is characterized by the presence of a piperidine ring, a cyano group, and a sulfonyl fluoride group, making it a versatile molecule for various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyanopiperidin-4-yl)ethanesulfonyl fluoride;hydrochloride typically involves the reaction of 4-cyanopiperidine with ethanesulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyanopiperidin-4-yl)ethanesulfonyl fluoride;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the sulfonyl fluoride group.

    Oxidation Reactions: Sulfonic acid derivatives.

    Reduction Reactions: Amine derivatives.

Scientific Research Applications

2-(4-Cyanopiperidin-4-yl)ethanesulfonyl fluoride;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes involved in disease pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Cyanopiperidin-4-yl)ethanesulfonyl fluoride;hydrochloride involves the interaction of its sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction leads to the formation of covalent bonds, resulting in the inhibition of enzyme activity or modification of protein function. The cyano group and piperidine ring also contribute to the compound’s overall reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Cyanopiperidin-4-yl)ethanesulfonyl chloride
  • 2-(4-Cyanopiperidin-4-yl)ethanesulfonyl bromide
  • 2-(4-Cyanopiperidin-4-yl)ethanesulfonyl iodide

Uniqueness

2-(4-Cyanopiperidin-4-yl)ethanesulfonyl fluoride;hydrochloride is unique due to its sulfonyl fluoride group, which imparts high reactivity and specificity in chemical reactions. This makes it particularly useful in applications requiring precise modification of biological molecules, such as enzyme inhibition and protein labeling .

Properties

IUPAC Name

2-(4-cyanopiperidin-4-yl)ethanesulfonyl fluoride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FN2O2S.ClH/c9-14(12,13)6-3-8(7-10)1-4-11-5-2-8;/h11H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFBRGYLYHIZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CCS(=O)(=O)F)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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